Synthesis and Characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one: An In-depth Technical Guide
Synthesis and Characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, provides detailed experimental protocols, and outlines the expected analytical characterization of the target molecule and its key intermediates.
Synthetic Pathway
The synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one can be achieved through a three-step process commencing with the commercially available starting material, isoquinoline. The proposed synthetic route is as follows:
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Bromination of Isoquinoline: Electrophilic bromination of isoquinoline at the C5 position to yield 5-bromoisoquinoline.
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Oxidation of 5-Bromoisoquinoline: Conversion of 5-bromoisoquinoline to 5-bromoisoquinolin-1(2H)-one.
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N-Methylation of 5-Bromoisoquinolin-1(2H)-one: Introduction of a methyl group at the nitrogen atom to afford the final product, 5-Bromo-2-methylisoquinolin-1(2H)-one.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis. These procedures are adapted from established methods for similar transformations.
Step 1: Synthesis of 5-Bromoisoquinoline
This procedure is adapted from a known method for the bromination of isoquinoline.[1]
Materials:
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Isoquinoline
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N-Bromosuccinimide (NBS)
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Concentrated Sulfuric Acid (96%)
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Diethyl ether
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Aqueous Ammonia (25%)
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Sodium Hydroxide (1M solution)
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Magnesium Sulfate (anhydrous)
Procedure:
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A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C.
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Isoquinoline (44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.
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The solution is then cooled to -25°C in a dry ice-acetone bath.
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N-Bromosuccinimide (64.6 g, 363 mmol) is added in portions, ensuring the internal temperature is maintained between -22 and -26°C.
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The reaction mixture is stirred vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.
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The resulting homogeneous solution is poured onto 1.0 kg of crushed ice.
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The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
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The alkaline suspension is extracted with diethyl ether (3 x 400 mL).
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The combined organic layers are washed with 1M NaOH (200 mL) and water (200 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude product.
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The crude solid is purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline as a white solid.
Step 2: Synthesis of 5-Bromoisoquinolin-1(2H)-one
This protocol is based on the oxidation of 5-bromoisoquinoline.[2]
Materials:
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5-Bromoisoquinoline
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Chloroform
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Saturated Sodium Bicarbonate solution
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Saturated Brine solution
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Acetic Anhydride
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Sodium Hydroxide (2.0 M solution)
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Hydrochloric Acid (2.0 M solution)
Procedure:
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5-Bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).
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m-CPBA (9.28 g, 35.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
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The reaction mixture is diluted with chloroform and washed with saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
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The obtained residue is dissolved in acetic anhydride (78.0 mL) and refluxed for 1 hour.
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The reaction mixture is concentrated under reduced pressure, and 2.0 M sodium hydroxide solution (156 mL) is added to the residue. The mixture is then refluxed for 2 hours.
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After cooling to room temperature, the reaction is neutralized with 2.0 M hydrochloric acid.
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The precipitated crystals are collected by filtration and dried under reduced pressure to give 5-bromoisoquinolin-1(2H)-one.
Step 3: Synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one
This is a general procedure for the N-methylation of an isoquinolinone, which can be adapted for 5-bromoisoquinolin-1(2H)-one.
Materials:
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5-Bromoisoquinolin-1(2H)-one
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Methyl Iodide (CH₃I)
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Ethyl acetate
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Water
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Brine
Procedure:
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To a solution of 5-bromoisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF or THF, is added a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) at 0°C.
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The mixture is stirred for 30 minutes at this temperature.
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Methyl iodide (1.5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
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The reaction is quenched by the addition of water and extracted with ethyl acetate.
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The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 5-Bromo-2-methylisoquinolin-1(2H)-one.
Characterization Data
This section summarizes the key analytical data for the intermediates and the final product.
Table 1: Physical and Analytical Data of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 5-Bromoisoquinoline | C₉H₆BrN | 208.05 | 34784-04-8 | White to light brown solid |
| 5-Bromoisoquinolin-1(2H)-one | C₉H₆BrNO | 224.05 | 190777-77-6 | Light yellow to light brown solid[3] |
| 5-Bromo-2-methylisoquinolin-1(2H)-one | C₁₀H₈BrNO | 238.08 | 1100509-38-3 (dihydro analog) | Predicted: Solid |
Table 2: Spectroscopic Data for 5-Bromoisoquinolin-1(2H)-one
| Data Type | Observed Values |
| LCMS | Purity: 94%, Rt: 1.243 min[4] |
| ESMS (m/z) | 224 [M+H]⁺[4] |
Table 3: Predicted Spectroscopic Data for 5-Bromo-2-methylisoquinolin-1(2H)-one
| Data Type | Predicted Values/Characteristics |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm): Aromatic protons (δ 7.0-8.5), N-CH₃ singlet (δ ~3.5-3.8), vinyl protons (δ 6.5-7.5). |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): Carbonyl carbon (δ ~160-165), aromatic and vinyl carbons (δ ~110-145), N-CH₃ carbon (δ ~30-35). |
| IR (cm⁻¹) | Expected Absorptions: Aromatic C-H stretch (~3000-3100), C=O stretch (~1650-1670), C=C stretch (~1600, ~1450). |
| Mass Spec (m/z) | Expected Molecular Ion Peak: [M]⁺ at ~237/239 (due to bromine isotopes), [M+H]⁺ at ~238/240. |
Logical and Workflow Diagrams
The following diagrams illustrate the logical flow of the characterization process and the overall experimental workflow.
This guide provides a foundational understanding for the synthesis and characterization of 5-Bromo-2-methylisoquinolin-1(2H)-one. Researchers should note that the provided protocols may require optimization for specific laboratory conditions and scales. The predicted characterization data serves as a reference for the analysis of the synthesized compound.
